3-Amino-2-hydroxybenzenesulfonamide

Descripción general

Descripción

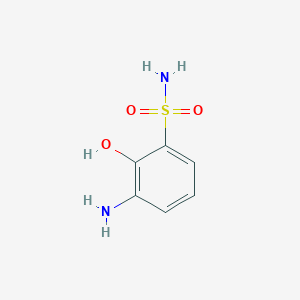

3-Amino-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol. It belongs to the sulfonamide group and is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. The reaction conditions generally include:

Sulfonation: Reacting 3-Amino-2-hydroxybenzene with chlorosulfonic acid at a temperature range of 0-5°C.

Neutralization: Adding ammonia to the reaction mixture to neutralize the sulfonic acid group, forming the sulfonamide.

Industrial Production Methods

Industrial production methods for 3-Amino-2-hydroxybenzenesulfonamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

Purification: Using crystallization or recrystallization techniques to obtain pure this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfinamide or sulfide derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

3-Amino-2-hydroxybenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

Medicine: Investigated for its potential therapeutic applications, including antibacterial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.

Sulfadiazine: Another antibacterial sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

3-Amino-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Actividad Biológica

3-Amino-2-hydroxybenzenesulfonamide, also known as AHBS, is a sulfonamide compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

Target Enzymes and Inhibition

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By acting as a competitive inhibitor, AHBS disrupts the biochemical pathway that leads to bacterial DNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways Affected

AHBS interacts with various enzymes beyond DHPS, including carbonic anhydrase (CA). Studies have shown that derivatives of this compound exhibit strong inhibitory activity against several CA isoforms, particularly CA IX and CA XII, which are associated with tumor growth and metastasis . The inhibition of these enzymes can lead to significant alterations in cellular metabolism and signaling pathways.

Pharmacokinetics

Absorption and Distribution

This compound is generally well absorbed in the gastrointestinal tract. Its distribution throughout the body is facilitated by its solubility properties, allowing it to reach various tissues effectively .

Metabolism and Excretion

The compound undergoes typical sulfonamide metabolism, which includes oxidation and conjugation processes. The metabolites can exhibit varying degrees of biological activity compared to the parent compound .

Biological Activity

Antibacterial Properties

AHBS has been primarily studied for its antibacterial properties due to its ability to inhibit folic acid synthesis. This mechanism makes it a candidate for developing new antibacterial agents against resistant strains of bacteria .

Anticancer Potential

Recent studies have highlighted the potential of AHBS derivatives as anticancer agents. For instance, pyridinium derivatives of this compound have shown nanomolar inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII), indicating their potential use in cancer therapy .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Target Enzyme | Inhibition Activity | IC50 (nM) | Notes |

|---|---|---|---|---|

| This compound | Dihydropteroate Synthetase | Moderate | >1000 | Primary antibacterial target |

| Pyridinium derivative | Carbonic Anhydrase IX | Excellent | <10 | Potential for tumor treatment |

| Pyridinium derivative | Carbonic Anhydrase XII | Sub-nanomolar | <1 | High selectivity for tumor-associated isoforms |

Cellular Effects

AHBS influences various cellular processes, including cell signaling pathways and gene expression. Its interaction with enzymes like carbonic anhydrase not only affects metabolic flux but also impacts cellular responses to environmental changes .

Dosage Effects in Animal Models

Research indicates that the biological effects of AHBS vary significantly with dosage. Lower doses tend to inhibit target enzymes effectively without causing significant toxicity, while higher concentrations may lead to adverse effects .

Propiedades

IUPAC Name |

3-amino-2-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEQZOSYJADYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605549 | |

| Record name | 3-Amino-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473734-93-9 | |

| Record name | 3-Amino-2-hydroxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.